Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core substituted with a thiophen-2-yl group at position 6 and a methyl ester at position 2. Thienopyridine derivatives are of significant interest due to their diverse pharmacological activities, including antitumoral, antiangiogenic, and anticancer properties . Notably, Sugano et al. highlighted that analogs bearing the thiophen-2-yl moiety exhibit potent selectivity against tumorigenic cell lines with EC50 values in the low micromolar range .
Properties
IUPAC Name |
methyl 3-amino-6-thiophen-2-ylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S2/c1-17-13(16)11-10(14)7-4-5-8(15-12(7)19-11)9-3-2-6-18-9/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUVLABLRTBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituents at positions 3, 4, 6, and the ester group. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Solubility: Pyridinyl and methoxy groups improve solubility in polar solvents due to hydrogen-bond acceptor/donor capabilities.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclocondensation of 4-phenyl-6-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl 2-chloroacetate in ethanol under reflux, catalyzed by sodium ethoxide (EtONa). Optimizing stoichiometry (1.6 equiv of ethyl 2-chloroacetate) and reaction time improves yields to ~79%. Characterization via -NMR and ESI-MS confirms structure and purity . Alternative routes involve S-alkylation of thione precursors followed by Thorpe-Ziegler isomerization, but yields vary with substituent reactivity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : -NMR (DMSO-) identifies aromatic protons (δ 8.01–7.56 ppm) and ester groups (δ 4.23 ppm). -NMR confirms carbonyl (δ 165.3 ppm) and thiophene/thienopyridine carbons .
- Mass spectrometry : ESI-MS ([M+H] at m/z 381.1) validates molecular weight .
- X-ray crystallography : For derivatives, crystal packing and hydrogen-bonding networks are resolved (e.g., related ethyl carboxylate analogs) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. Stability tests recommend storage at –20°C under inert gas to prevent hydrolysis of the methyl ester. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene vs. phenyl substituents) impact biological activity and selectivity?
- Methodological Answer : Substitution at the 6-position (e.g., thiophen-2-yl vs. 4-bromophenyl) alters electronic and steric properties, affecting target binding. For example:
- Antitumor activity : Thiophene-substituted analogs show GI values of 1–2.5 µM against HepG2 (hepatocellular carcinoma) due to enhanced π-π stacking with kinase active sites .
- Anti-hypertrophic activity : The thiophene moiety in Epac1 inhibitors increases selectivity (IC < 1 µM) by mimicking ATP-binding pocket interactions .
- QSAR studies : 3D-WHIM descriptors correlate bulky substituents (e.g., trifluoromethyl) with reduced hepatotoxicity (PLP1 GI > 125 µM) .
Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies arise in hepatotoxicity profiles:
- Contradiction : Methoxy-substituted derivatives (e.g., 1b) show high hepatotoxicity (GI ~10 µM), while amino-phenyl analogs (e.g., 2f) are non-toxic (GI > 125 µM) despite similar logP values .
- Resolution : Competitive CYP450 inhibition assays and metabolomics (LC-MS/MS) reveal methoxy groups undergo oxidative demethylation to reactive quinones, whereas amino groups form stable glucuronides .
Q. What methodologies are recommended for studying the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Cell cycle analysis : Flow cytometry (PI staining) shows G2/M arrest in HepG2 cells treated with 2f (20 µM, 24h), indicating tubulin disruption .
- Target identification : Thermal proteome profiling (TPP) or CETSA identifies Epac1 and Aurora kinase A as primary targets .
- Pathway analysis : RNA-seq or phosphoproteomics (e.g., using SILAC) maps downstream effects on MAPK/ERK and PI3K/AKT pathways .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetics?
- Methodological Answer : Key SAR insights include:
- Ester vs. amide substitution : Methyl esters enhance metabolic stability (t > 6h in liver microsomes) compared to ethyl esters .
- Amino group positioning : 3-Amino derivatives show 10-fold higher solubility (PBS, pH 7.4) than dimethylamino analogs due to hydrogen-bonding with solvent .
- Heterocyclic fusion : Thieno[2,3-b]pyridine cores outperform [3,2-b] isomers in membrane permeability (PAMPA assay, Pe > 5 × 10 cm/s) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
